molecular formula C15H12F2N6O4S B2675515 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 920468-23-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B2675515
CAS No.: 920468-23-1
M. Wt: 410.36
InChI Key: IHKORWVBBFQBTC-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, a difluorophenyl group, and a nitrobenzenesulfonamide moiety, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The difluorophenyl group can be introduced through a halogenation reaction, followed by coupling with the tetrazole ring. The final step involves the sulfonation of the nitrobenzene derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the nitrobenzenesulfonamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methylbenzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide: Lacks the methyl group, which may influence its solubility and stability.

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O4S/c1-9-2-3-11(23(24)25)7-14(9)28(26,27)18-8-15-19-20-21-22(15)10-4-5-12(16)13(17)6-10/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKORWVBBFQBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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